

A Head-to-Head Comparison of Evogliptin Tartrate and Linagliptin on Glycemic Control

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Compound of Interest

Compound Name: *Evogliptin tartrate*

Cat. No.: *B601472*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors, **Evogliptin tartrate** and Linagliptin, in the context of glycemic control for type 2 diabetes mellitus. The information presented is based on findings from head-to-head clinical trials and other relevant studies, with a focus on efficacy, safety, and mechanistic insights.

Mechanism of Action: DPP-4 Inhibition

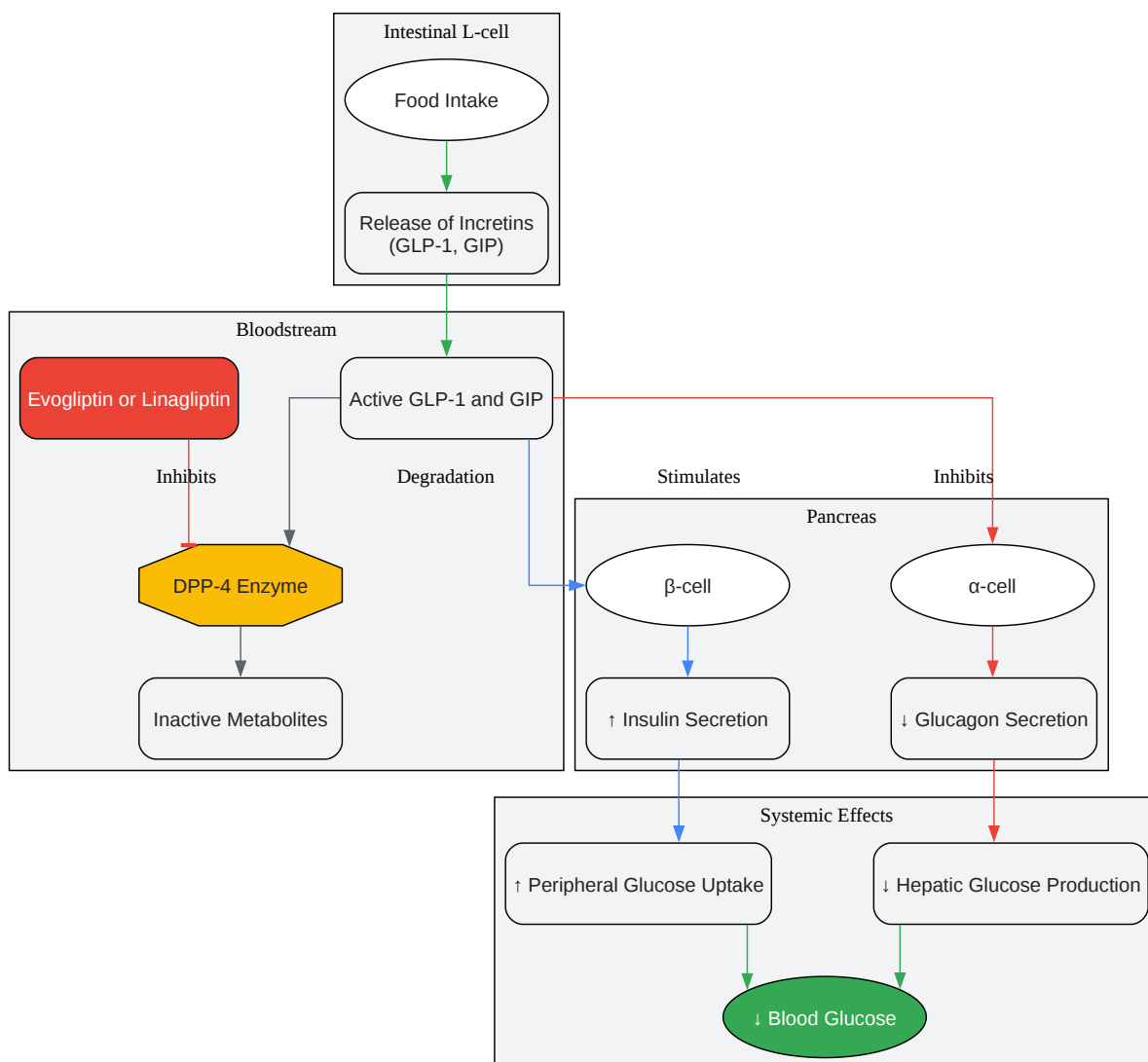
Both Evogliptin and Linagliptin are competitive and reversible inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.^[1] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[2][3]} By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.^[3] This enhancement of incretin activity leads to several downstream effects that contribute to improved glycemic control:

- Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β -cells to release insulin in response to elevated blood glucose.^{[2][3]}
- Suppression of glucagon secretion: Elevated GLP-1 levels also act on pancreatic α -cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.^{[2][3]}

- Delayed gastric emptying: GLP-1 can slow the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions.[\[2\]](#)

The glucose-dependent nature of their action means that the risk of hypoglycemia with DPP-4 inhibitors is low when used as monotherapy.[\[3\]](#)[\[4\]](#)

Signaling Pathway of DPP-4 Inhibition



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Caption: General mechanism of action for DPP-4 inhibitors.

Head-to-Head Clinical Efficacy: The EVERGREEN Study

A key head-to-head comparison of Evogliptin and Linagliptin was conducted in the EVERGREEN study, a 12-week, multicenter, randomized, double-blind, active-controlled trial with a 12-week open-label extension. This study enrolled 207 patients with type 2 diabetes who had inadequate glycemic control (HbA1c levels of 7.0%-10.0%). Patients were randomized to receive either Evogliptin 5 mg or Linagliptin 5 mg once daily.

Primary and Secondary Efficacy Endpoints

The primary efficacy endpoint of the EVERGREEN study was the change in HbA1c from baseline at week 12. Secondary endpoints included changes in the mean amplitude of glycemic excursion (MAGE), assessed by continuous glucose monitoring (CGM).

Table 1: Glycemic Control Parameters at 12 and 24 Weeks

Parameter	Timepoint	Evogliptin 5 mg	Linagliptin 5 mg	Between-Group Difference (95% CI)
Change in HbA1c (%) from Baseline	Week 12	-0.85	-0.75	-0.10 (-0.32 to 0.11)
Week 24	-0.94	-0.83**	N/A	
Change in Fasting Plasma Glucose (mg/dL) from Baseline	Week 12	-12.8	-15.4	N/A (P = 0.325)
Change in MAGE (mg/dL) from Baseline	Week 12	-24.6	-16.7	N/A
Patients Achieving HbA1c <7.0% (%)	Week 24*	80.2	70.9**	N/A

*Data from the 12-week open-label extension phase where both groups received Evogliptin. The "Evogliptin" column represents the Evogliptin/Evogliptin group, and the "Linagliptin" column represents the Linagliptin/Evogliptin group. **In the extension phase, the Linagliptin group was switched to Evogliptin. This data represents the change from baseline at week 24 for the group that initially received Linagliptin for 12 weeks and then Evogliptin for 12 weeks. ***MAGE: Mean Amplitude of Glycemic Excursion.

In the initial 12-week double-blind period, Evogliptin demonstrated non-inferiority to Linagliptin in reducing HbA1c levels. The mean change in HbA1c was -0.85% for the Evogliptin group and -0.75% for the Linagliptin group, with a between-group difference of -0.10% (95% CI: -0.32 to 0.11), which met the pre-specified non-inferiority margin of 0.4%. Both treatments also led to significant reductions in fasting plasma glucose and the mean amplitude of glycemic excursion (MAGE) from baseline, with no significant difference between the two groups.

During the 12-week open-label extension, where all patients received Evogliptin, the glucose-lowering effect was sustained. In the group that continuously received Evogliptin for 24 weeks, the mean HbA1c reduction from baseline was -0.94%. In this group, 80.2% of patients achieved an HbA1c level below 7.0%.

Safety and Tolerability

The incidence and types of adverse events were comparable between the Evogliptin and Linagliptin groups over the 24-week study period. Both medications were well-tolerated, and there were no reports of serious adverse events related to the study drugs. The risk of hypoglycemia with both agents was low.

Table 2: Overview of Adverse Events in the EVERGREEN Study (24 Weeks)

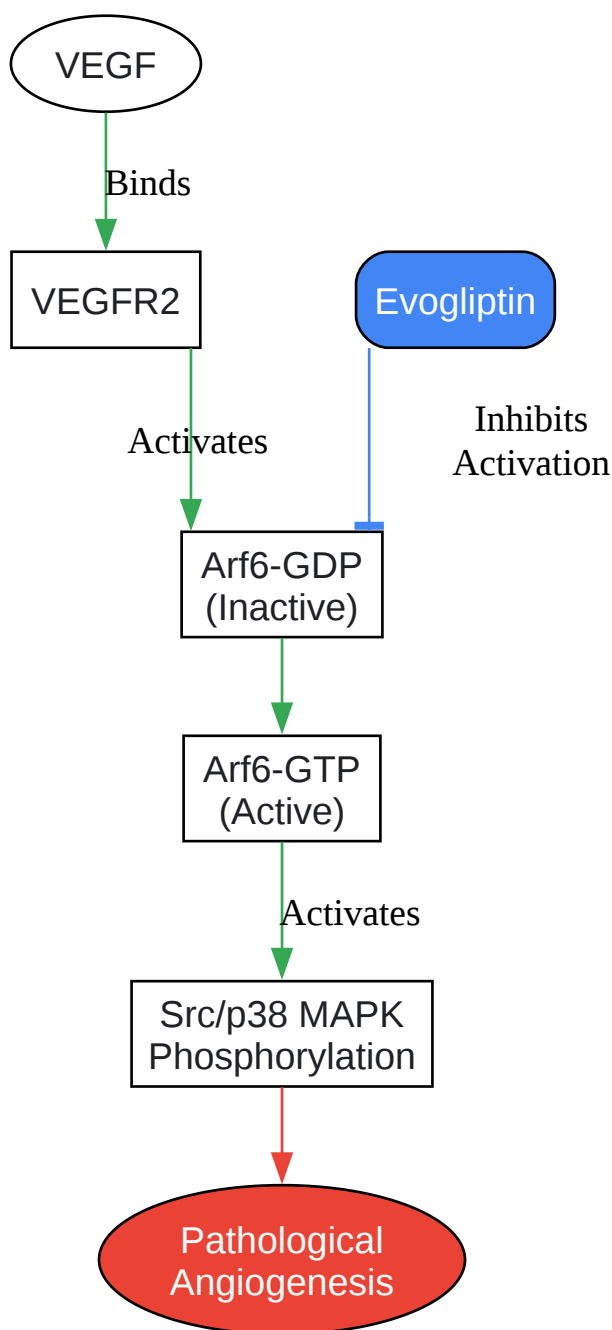
Adverse Event Profile	Evogliptin Group	Linagliptin Group
Overall Incidence of Adverse Events	Comparable	Comparable
Serious Adverse Events	None reported	None reported
Hypoglycemic Events	Low incidence, comparable	Low incidence, comparable

Beyond Glycemic Control: Potential Additional Signaling Pathways

Recent research suggests that the effects of Evogliptin and Linagliptin may extend beyond the canonical DPP-4/incretin pathway.

Evogliptin and VEGF Signaling

Studies have indicated that Evogliptin may have a direct inhibitory effect on pathological retinal neovascularization by suppressing the vascular endothelial growth factor (VEGF) signaling pathway.^{[5][6]} This is achieved by inhibiting the VEGF-induced activation of adenosine 5'-diphosphate ribosylation factor 6 (Arf6), a key regulator of VEGF receptor 2 signal transduction.^[5] This anti-angiogenic effect could offer additional therapeutic benefits for patients with diabetic retinopathy.^[5]



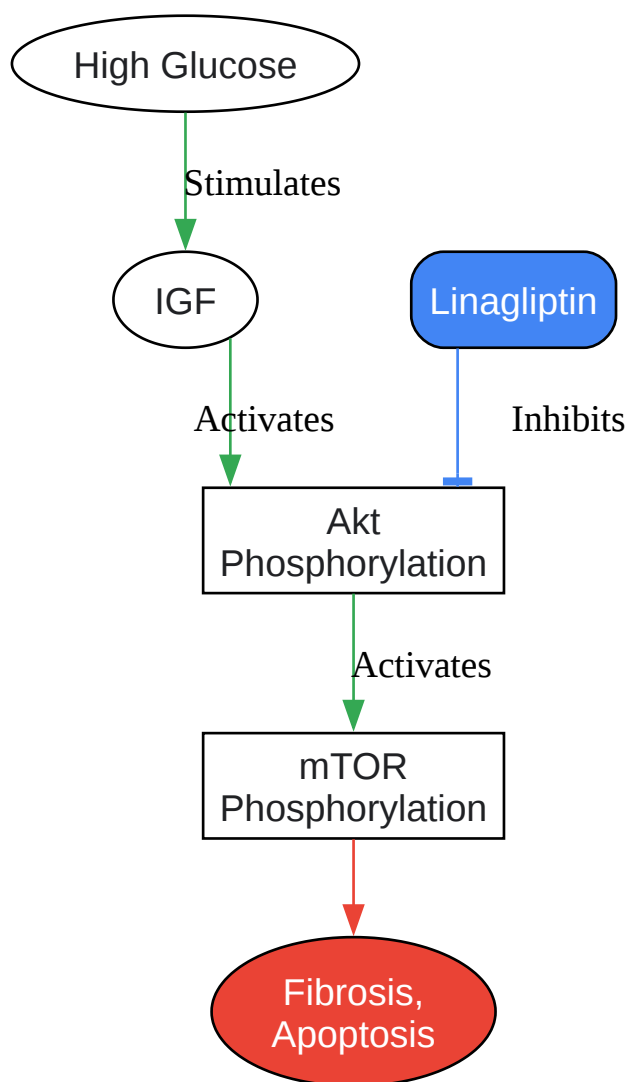
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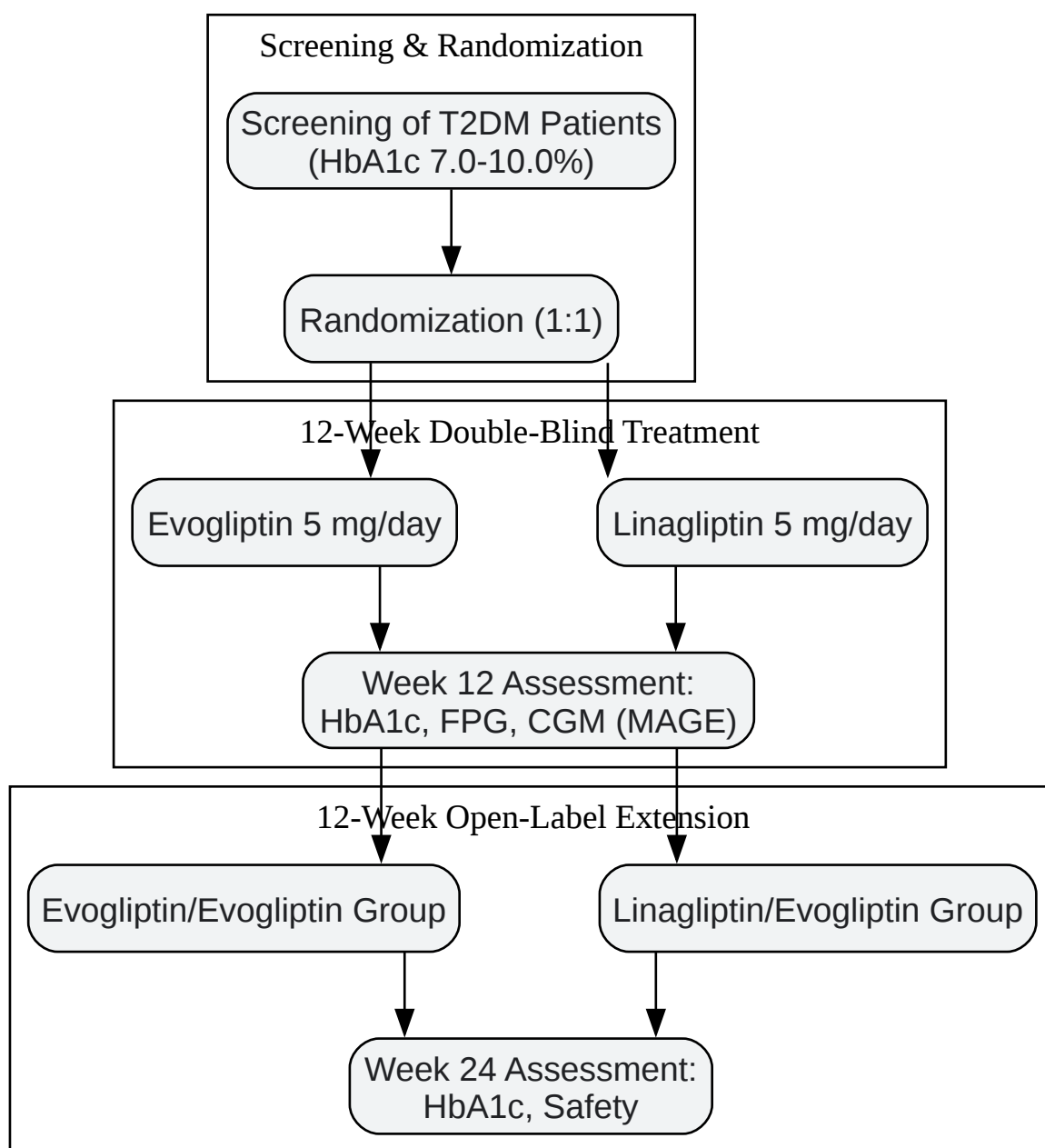
Caption: Potential inhibitory effect of Evogliptin on the VEGF signaling pathway.

Linagliptin and Akt/mTOR Signaling

Research suggests that Linagliptin may exert some of its effects through the Akt/mTOR signaling pathway.[7][8][9] This pathway is crucial for cell growth, proliferation, and survival. In the context of diabetic complications, Linagliptin has been shown to inhibit high glucose-

induced transdifferentiation of fibroblasts to myofibroblasts via the IGF/Akt/mTOR pathway, suggesting a potential role in mitigating fibrosis.[7][8] Furthermore, Linagliptin has been found to improve insulin-induced phosphorylation of insulin receptor substrate 1 (IRS1) and Akt, which is inhibited under high-glucose conditions, thereby potentially preventing podocyte apoptosis in diabetic kidney disease.[9]





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References

- 1. Frontiers | Employing fasting plasma glucose to safely limit the use of oral glucose tolerance tests in pregnancy: a pooled analysis of four Norwegian studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. Evogliptin, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linagliptin inhibits high glucose-induced transdifferentiation of hypertrophic scar-derived fibroblasts to myofibroblasts via IGF/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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